N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide
Descripción general
Descripción
N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide, also known as CPCCOEt, is a chemical compound that belongs to the class of selective metabotropic glutamate receptor antagonists. It has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide acts as a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a reduction in the release of excitatory neurotransmitters such as glutamate, which can reduce neuronal excitability and prevent cell death.
Biochemical and Physiological Effects:
N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has been shown to have neuroprotective effects in various animal models of neurological disorders. It can prevent the death of neurons in the brain and reduce the severity of symptoms associated with these disorders. N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has also been shown to reduce the release of glutamate, which can prevent the overstimulation of neurons and reduce the risk of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide is its selectivity for mGluR1. This allows for more targeted and specific effects compared to non-selective antagonists. However, one limitation is that it may not be effective in all cases of neurological disorders, as the underlying mechanisms can vary between different disorders.
Direcciones Futuras
There are several potential future directions for research on N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide. One area of interest is its potential in treating addiction and drug abuse. N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in addiction. Another potential direction is its use in combination therapy with other drugs for the treatment of neurological disorders. Finally, further research is needed to fully understand the mechanisms of action of N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has also been studied for its potential in treating addiction and drug abuse.
Propiedades
IUPAC Name |
N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)cyclopentanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c18-14-11-13(20-17(21)12-5-1-2-6-12)8-9-15(14)22-16-7-3-4-10-19-16/h3-4,7-12H,1-2,5-6H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBFAJXZXNIQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=C(C=C2)SC3=CC=CC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]cyclopentanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.